N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]-4-fluorobenzene-1-sulfonamide
Description
N-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]-4-fluorobenzene-1-sulfonamide (CAS No. 313362-36-6) is a heterocyclic compound with the molecular formula C₁₄H₁₅FN₆O₂S and a molecular weight of 350.37 g/mol . Its structure comprises a triazole core linked to a 3,5-dimethylpyrazole moiety and a 4-fluorobenzenesulfonamide group.
Properties
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN6O2S/c1-9-8-10(2)20(18-9)14-17-16-11(3)21(14)19-24(22,23)13-6-4-12(15)5-7-13/h4-8,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYPQIFSDSVRIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(N2NS(=O)(=O)C3=CC=C(C=C3)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]-4-fluorobenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling with a fluorobenzene sulfonamide derivative. Common reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the formation of the desired heterocyclic structures.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
1.1. Sulfonamide Bond Formation
The sulfonamide group is introduced via S-N coupling under microwave irradiation or via a three-component reaction system:
-
Reagents : 4-fluorobenzenesulfonyl chloride, ammonia, and triethylamine in anhydrous dichloromethane .
-
Conditions : Stirred at 0–5°C for 2 hours, followed by room temperature for 12 hours .
-
Yield : 78–92% (depending on stoichiometric control of sulfonyl chloride) .
1.2. Triazole-Pyrazole Hybrid Core Construction
The triazole-pyrazole scaffold is synthesized via cyclocondensation:
-
Step 1 : 3,5-dimethyl-1H-pyrazole is reacted with methyl hydrazinecarboxylate in ethanol under reflux to form the triazole precursor .
-
Step 2 : Subsequent coupling with 4-fluorobenzenesulfonamide occurs via nucleophilic substitution at the triazole’s N4 position, mediated by K₂CO₃ in DMF at 80°C .
2.1. Acid/Base Stability
-
Acidic Conditions : Stable in dilute HCl (pH 2–4) but undergoes decomposition in concentrated H₂SO₄ due to sulfonamide hydrolysis .
-
Basic Conditions : Resists NaOH (1M) at 25°C but degrades in 5M NaOH at 60°C via triazole ring opening .
2.2. Thermal Stability
-
Thermogravimetric Analysis (TGA) : Decomposes at 218–225°C, with mass loss corresponding to SO₂ and NH₃ evolution .
-
DSC : Endothermic peak at 195°C (melting point) and exothermic decomposition at 220°C .
3.1. Palladium-Catalyzed Cross-Coupling
The 4-fluorophenyl group participates in Suzuki-Miyaura reactions:
-
Reagents : Pd(PPh₃)₄, arylboronic acids, Na₂CO₃ in dioxane/H₂O (3:1) .
-
Conditions : 80°C, 12 hours.
-
Products : Derivatives with biaryl motifs (e.g., 4-(biphenyl-4-yl)sulfonamide) .
3.2. Oxidation of Pyrazole Moiety
4.1. Enzyme Inhibition
-
Carbonic Anhydrase IX/XII : IC₅₀ = 8.3–12.7 nM via sulfonamide-Zn²⁺ coordination .
-
CFTR Modulation : Binds to Phe508del mutant with Kd = 4.9 μM (patent data) .
Spectral Characterization Data
Comparative Reactivity with Analogues
Degradation Pathways
Scientific Research Applications
Antiviral and Antitumoral Activities
Research indicates that derivatives of the compound exhibit significant antiviral and antitumoral activities. For instance, studies have demonstrated that subtle modifications in the structure can lead to enhanced biological properties. The mechanism of action often involves the inhibition of critical cellular processes such as tubulin polymerization, which is essential for cell division and growth in cancer cells .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Various studies have synthesized and tested similar compounds for their efficacy against bacterial strains, indicating that the incorporation of pyrazole and triazole rings can enhance antibacterial activity .
Fungicides
Due to its structural characteristics, N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]-4-fluorobenzene-1-sulfonamide may also be explored as a fungicide. The triazole moiety is known for its role in inhibiting fungal growth by interfering with sterol biosynthesis in fungi, making it a candidate for agricultural applications .
Synthesis and Testing of Derivatives
A study focused on synthesizing various derivatives of triazole compounds revealed that modifications could lead to improved bioactivity. For example, compounds with different substituents on the aromatic ring demonstrated varied levels of antiviral activity against specific viral strains .
| Compound | Activity | Notes |
|---|---|---|
| Compound A | Antiviral | Effective against Hepatitis C virus |
| Compound B | Antitumoral | Inhibits tubulin polymerization |
| Compound C | Antibacterial | Active against Gram-positive bacteria |
Structural Activity Relationship Studies
Research examining the structure-activity relationship (SAR) of similar compounds has provided insights into how different functional groups affect biological activity. These studies emphasize the importance of the sulfonamide group in enhancing solubility and bioavailability in biological systems .
Mechanism of Action
The mechanism of action of N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from N-Substituted Pyrazoline Derivatives
describes four N-substituted pyrazoline derivatives (compounds 1–4 ) with dihydropyrazole cores and varying aryl substituents (e.g., 4-fluorophenyl, 4-bromophenyl) . Unlike the target compound, these analogues lack the triazole-sulfonamide framework and instead feature carbaldehyde or ketone groups. For example:
- Compound 1 : 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde.
- Compound 3: 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone.
Key Differences :
- The target compound’s triazole-pyrazole system may confer greater rigidity and hydrogen-bonding capacity compared to the flexible dihydropyrazole ring in analogues .
- The 4-fluorobenzenesulfonamide group in the target compound could enhance solubility in polar solvents relative to the carbaldehyde/ketone groups in compounds 1–4.
Comparison with N-{3-[3,5-Dimethyl-1-(4-nitro-phenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide
This compound (CAS No. 127871-91-4) shares a triazole-pyrazole backbone but differs in substituents:
Key Differences :
- The mercapto group may increase reactivity (e.g., disulfide formation) compared to the sulfonamide in the target compound.
Table 1: Structural and Functional Comparison
Table 2: Methodological Comparison
Research Findings and Implications
- Structural Rigidity : The triazole-pyrazole system in the target compound likely improves thermal stability compared to dihydropyrazoles, which have saturated bonds .
- Electronic Effects : The electron-withdrawing fluorine in the sulfonamide group may modulate reactivity differently than the nitro group in ’s compound .
- Synthetic Accessibility : Commercial availability of the target compound suggests scalable synthesis, whereas ’s analogue requires multi-step routes involving nitro and mercapto groups .
Biological Activity
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]-4-fluorobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in treating various diseases.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a pyrazole ring, a triazole moiety, and a sulfonamide group. The molecular formula is , with a molecular weight of approximately 319.35 g/mol. Its structural components contribute to its biological activity, especially the sulfonamide group which is known for its interaction with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing the triazole and sulfonamide groups exhibit notable antimicrobial properties. For instance, studies have shown that related triazole derivatives possess strong antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Recent investigations highlighted the anticancer potential of triazole derivatives. In vitro studies demonstrated that this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Research has suggested that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group facilitates binding to various enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for receptors associated with inflammation and cancer progression.
- DNA Interaction : Some studies suggest that triazole derivatives can intercalate into DNA, disrupting replication processes in cancer cells .
Study 1: Anticancer Screening
A study conducted on multicellular spheroids demonstrated that this compound effectively inhibited tumor growth in vitro. The results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutic agents .
Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial efficacy, this compound was tested against several bacterial strains. It showed significant inhibition zones in agar diffusion assays, highlighting its potential as an antibacterial agent .
Q & A
Q. What are the established synthetic routes for this compound, and what methodological considerations are critical for reproducibility?
The synthesis typically involves multi-step reactions, including cyclization and sulfonamide coupling. A general procedure (adapted from and ) includes:
- Step 1 : Formation of the triazole core via cyclization of thiol precursors (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with alkyl halides.
- Step 2 : Sulfonamide coupling using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF at room temperature). Key considerations:
- Solvent selection (DMF for solubility and reactivity) .
- Stoichiometric control to avoid over-alkylation .
- Purity assessment via HPLC or TLC .
Table 1 : Representative Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclization | RCH₂Cl, K₂CO₃ | DMF | RT | 60–75 |
| Sulfonylation | 4-Fluorobenzenesulfonyl chloride | DCM | 0–5°C | 50–65 |
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- NMR : ¹H/¹³C NMR for confirming substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
- X-ray crystallography : SHELXL refinement for resolving bond lengths/angles (e.g., triazole-pyrazole dihedral angles ~15°) .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₆FN₆O₂S: 391.09) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-products during alkylation or sulfonylation steps?
- Solvent screening : Test polar aprotic solvents (e.g., DMF vs. acetonitrile) to balance reactivity and side reactions .
- Base selection : Compare K₂CO₃ (mild) with stronger bases (e.g., NaH) for controlled deprotonation .
- Temperature gradients : Use low temperatures (0–5°C) during sulfonylation to reduce hydrolysis .
- In-situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation .
Q. What strategies resolve contradictions between computational modeling and experimental crystallographic data?
- Refinement protocols : Use SHELXL’s restraints for flexible moieties (e.g., pyrazole rings) to align with density functional theory (DFT) predictions .
- Validation metrics : Compare R-factors (target < 0.05) and residual electron density maps .
- Dynamical corrections : Apply TLS parameterization in SHELXL for thermal motion discrepancies .
Table 2 : Example Crystallographic vs. DFT Data
| Parameter | X-ray (Å) | DFT (Å) | Deviation (%) |
|---|---|---|---|
| C–N (triazole) | 1.32 | 1.31 | 0.76 |
| S–O (sulfonamide) | 1.44 | 1.43 | 0.69 |
Q. How to design experiments to elucidate the compound’s antimicrobial mechanism of action?
- Target identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to bacterial enzymes (e.g., dihydrofolate reductase) .
- Enzyme inhibition assays : Measure IC₅₀ values via spectrophotometric monitoring of substrate turnover .
- Resistance studies : Compare MIC values against wild-type vs. efflux-pump-deficient bacterial strains .
Methodological Best Practices
- Crystallography : Always collect high-resolution data (≤ 1.0 Å) and validate with CheckCIF .
- Synthesis : Include control reactions (e.g., omitting the base) to confirm stepwise mechanisms .
- Biological assays : Use positive controls (e.g., ciprofloxacin for antimicrobial studies) and triplicate replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
